3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane
Description
Structural Significance of Spirocyclic Systems in Chemical Biology
Spirocyclic systems, characterized by two rings connected by a single common atom, are increasingly recognized as privileged structural motifs in medicinal chemistry. rsc.org A primary advantage of these scaffolds is their inherent three-dimensionality. bldpharm.comtandfonline.com This contrasts sharply with the flat, two-dimensional nature of many traditional aromatic compounds used in drug discovery. rsc.org The rigid, well-defined spatial arrangement of spirocycles allows for the precise positioning of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets like proteins and enzymes. tandfonline.comresearchgate.net
The incorporation of a spirocyclic core increases the fraction of sp3-hybridized carbon atoms (Fsp3) within a molecule. bldpharm.com A higher Fsp3 value is often correlated with improved physicochemical properties, such as increased aqueous solubility, better metabolic stability, and more favorable pharmacokinetic profiles. bldpharm.comtandfonline.com This shift away from "flatland" aromatic structures towards more complex, three-dimensional molecules can help overcome common challenges in drug development. tandfonline.com Furthermore, the structural novelty of spirocycles provides an opportunity to explore new chemical space, enabling the development of compounds with unique biological activities and strong intellectual property potential. rsc.orgnih.gov
Overview of the 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane Core Architecture and Related Analogs
The compound this compound features a specific heterocyclic spiro system. The "[4.5]" designation indicates that a five-membered ring and a six-membered ring share a single spiro atom. The nomenclature "2-oxa-8-aza" specifies the positions of the heteroatoms: an oxygen atom in the five-membered ring and a nitrogen atom in the six-membered ring. The "3,3-Dimethyl" prefix indicates the presence of two methyl groups on the third carbon of the oxa-ring.
| Property | Value |
|---|---|
| Molecular Formula | C10H19NO |
| Monoisotopic Mass | 169.14667 Da |
| SMILES | CC1(CC2(CCNCC2)CO1)C |
| InChIKey | PKTOPEWHIUEXGV-UHFFFAOYSA-N |
This core architecture is part of a broader class of oxa-azaspiro[4.5]decane derivatives that have been investigated for various biological activities. Analogs are created by modifying the substitution patterns or the positions of the heteroatoms. For instance, research into M1 muscarinic agonists for the potential treatment of Alzheimer's disease led to the synthesis of a series of 1-oxa-8-azaspiro[4.5]decanes. nih.gov Another related scaffold, 8-oxa-2-azaspiro[4.5]decane, has also been synthesized as a promising building block for biologically active compounds. researchgate.netchembk.com The strategic placement of heteroatoms and substituents on the spiro[4.5]decane frame allows chemists to fine-tune the molecule's properties for specific therapeutic targets.
| Compound Scaffold | Investigated As | Reference |
|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decanes | M1 Muscarinic Agonists | nih.gov |
| 2-Oxa-7-azaspiro[4.5]decanes | Dearomatic building blocks | researchgate.net |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Synthetic intermediate | sigmaaldrich.com |
| 8-Oxa-2-azaspiro[4.5]decane | Building block for bioactive compounds | researchgate.net |
Historical Context of Spirocyclic Oxa-Azaspiro[4.5]decane Derivatives in Medicinal Chemistry Research
The use of spirocycles in drug discovery is not a new concept, with some spirocyclic drugs having been known for over 60 years. tandfonline.comtandfonline.com Early examples include the antipsychotic drug Fluspirilene, discovered in 1963, and the antifungal agent Griseofulvin, approved in 1959. nih.gov However, the deliberate and widespread application of spirocyclic scaffolds, including oxa-azaspiro derivatives, has gained significant momentum in more recent decades. researchgate.net
A notable example in the history of the oxa-azaspiro[4.5]decane scaffold is the work published in the mid-1990s on a series of 1-oxa-8-azaspiro[4.5]decanes designed as M1 muscarinic agonists. nih.gov This research was aimed at developing symptomatic treatments for dementia of the Alzheimer's type, demonstrating the early therapeutic interest in this specific spirocyclic system. nih.gov
The broader interest in spirocycles surged in the 21st century, partly driven by the "escape from flatland" concept, which encouraged medicinal chemists to move beyond planar aromatic systems to create molecules with greater three-dimensionality and improved drug-like properties. nih.gov This paradigm shift has led to an increasing number of approved drugs containing spirocyclic motifs, with half of such medicines having been approved since the year 2000. nih.govresearchgate.net The development of new synthetic methodologies has made these complex scaffolds more accessible, allowing for their incorporation into diverse drug discovery programs targeting a wide range of diseases. nih.govnih.govacs.org
Properties
IUPAC Name |
3,3-dimethyl-2-oxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(2)7-10(8-12-9)3-5-11-6-4-10/h11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTOPEWHIUEXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCNCC2)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374795-01-4 | |
| Record name | 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar Studies and Molecular Design of 3,3 Dimethyl 2 Oxa 8 Azaspiro 4.5 Decane Analogs
Conformational Analysis and Stereochemical Considerations in Bioactivity
The spatial arrangement of atoms and functional groups in a molecule, defined by its conformation and stereochemistry, is a critical determinant of its interaction with biological macromolecules. For analogs of 3,3-dimethyl-2-oxa-8-azaspiro[4.5]decane, these factors significantly influence their bioactivity.
The presence of chiral centers in many oxa-azaspiro[4.5]decane analogs means that they can exist as enantiomers—mirror-image isomers that are not superimposable. These enantiomers can exhibit profound differences in their biological activity, a phenomenon known as stereoselectivity. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.
For instance, in a series of 1-oxa-8-azaspiro[4.5]decane derivatives developed as M1 muscarinic agonists, the biological activity was found to reside preferentially in specific stereoisomers. nih.gov The optical resolution of active compounds like 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane revealed that while the eudismic ratios (the ratio of affinities of the enantiomers) were low in receptor binding, the M1 agonist activity was predominantly associated with the (-)-isomers. nih.gov X-ray crystal structure analysis determined the absolute configuration of the more active (-)-isomer of one of these compounds to be 'S', highlighting the importance of a specific spatial orientation for effective receptor activation. nih.gov This underscores that a precise three-dimensional arrangement of the spirocyclic core and its substituents is essential for optimal molecular recognition and subsequent biological response.
Computational chemistry offers powerful tools to predict the preferred conformations of molecules and to calculate molecular descriptors that can be correlated with biological activity. Methods such as semi-empirical and ab initio calculations are used to analyze the conformational landscape of spirocyclic structures. nih.gov For example, studies on related spiro[4.5]decane systems have used these techniques to understand the energy differences between various chair, boat, and twist-boat conformations of the six-membered ring. nih.gov
These computational approaches can explain experimental observations, such as those from Nuclear Magnetic Resonance (NMR) spectroscopy, and provide insights into the molecule's dynamic behavior in solution. nih.gov By calculating descriptors related to shape, electronics, and lipophilicity, researchers can build quantitative structure-activity relationship (QSAR) models. These models help to identify the key molecular features that govern a compound's affinity and efficacy, thereby guiding the design of new analogs with improved properties. ebi.ac.uk For instance, molecular modeling of 1-oxa-4-thiaspiro[4.5]decane derivatives helped in understanding their interactions with the 5-HT1A receptor, leading to the identification of potent and selective agonists. ebi.ac.uk
Rational Design and Optimization of Spirocyclic Oxa-Azaspiro[4.5]decane Derivatives
Building on the insights from SAR and computational studies, the rational design and optimization of these spirocyclic compounds involve a systematic process of structural modification to enhance their therapeutic profile.
A key strategy in drug design is the systematic modification of a lead compound to improve its affinity for the intended target while reducing its interaction with off-targets, thereby enhancing selectivity. In the development of M1 muscarinic agonists based on the 1-oxa-8-azaspiro[4.5]decane skeleton, systematic modifications were performed on an initial hit compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, which showed potent but non-selective activity. nih.gov
By introducing various substituents and modifying functional groups, researchers were able to develop analogs with a preferential affinity for M1 receptors over M2 receptors. nih.gov Similarly, in the design of ligands for sigma-1 (σ1) receptors, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and evaluated, yielding compounds with nanomolar affinity for σ1 receptors and moderate to good selectivity over σ2 receptors. researchgate.net This systematic approach allows for a fine-tuning of the molecule's interaction with its target, leading to a more desirable pharmacological profile.
The nature and position of substituents on the spirocyclic scaffold can dramatically alter a compound's biological activity. This is a central tenet of SAR studies. For example, modifying the substituent at the 2-position of the 1-oxa-8-azaspiro[4.5]decane ring from a methyl to an ethyl group, or changing the carbonyl group at the 3-position to a methylene (B1212753) or dithioketal group, resulted in compounds with significantly improved selectivity for M1 muscarinic receptors. nih.gov These modifications influence factors such as steric fit, electronic distribution, and hydrogen bonding potential, all of which affect how the ligand binds to its target receptor.
The table below illustrates how systematic modifications on a parent compound can influence receptor affinity and selectivity, using data from studies on M1 muscarinic agonists. nih.gov
| Compound ID | R1 Group | R2 Group | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M1/M2 Selectivity |
| 17 | Methyl | Carbonyl (=O) | 4.4 | 5.3 | ~1 |
| 18 | Ethyl | Carbonyl (=O) | 2.5 | 22 | ~9 |
| 29 | Methyl | Methylene (=CH2) | 1.8 | 20 | ~11 |
Beyond simple substituent changes, more profound alterations to the molecular framework, known as scaffold modifications or scaffold hopping, can lead to novel classes of compounds with improved properties. researchgate.net This can involve changing the core spirocyclic system itself or applying isosteric replacements, where a functional group is exchanged for another with similar physical or chemical properties. researchgate.net
For example, research on sigma-1 receptor ligands has explored replacing parts of the spirocyclic system, such as the isobenzofuran (B1246724) moiety in some lead compounds, with smaller, less lipophilic groups like a 1,4-dioxa-8-azaspiro[4.5]decane or even a simple tetrahydrofuran (B95107) ring. researchgate.net These modifications, a form of bioisosteric replacement, successfully maintained high affinity for the target receptor, demonstrating that the core binding interactions could be preserved with a less complex scaffold. researchgate.netresearchgate.net This strategy is valuable for optimizing pharmacokinetic properties, improving synthetic accessibility, and discovering novel chemical entities that may have advantages over the original lead compound. researchgate.net
Biological Activities and Mechanistic Investigations in Preclinical Research for Oxa Azaspiro 4.5 Decane Derivatives
Modulation of Neurological Receptor Systems and Enzymes
Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been synthesized and evaluated as M1 muscarinic agonists for their potential in treating dementia, such as that seen in Alzheimer's disease. nih.gov These compounds were assessed for their affinity for central muscarinic M1 and M2 receptors and their in vivo effects, including the reversal of scopolamine-induced memory impairment in rat passive avoidance tasks, as well as potential cholinergic side effects like hypothermia, tremor, and salivation. nih.govnih.gov
One key compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, demonstrated potent muscarinic activity both in vitro and in vivo, although it lacked selectivity for the M1 receptor. nih.gov Through systematic modifications of this initial structure, researchers developed several analogues with improved M1 selectivity. These included the 2-ethyl analogue, a 3-methylene analogue, 3-dithioketal analogues, and a 3-oxime analogue. nih.gov These compounds showed a preferential affinity for M1 receptors over M2 receptors. nih.gov
Furthermore, these selective compounds exhibited significant antiamnesic activity with a better separation from the hypothermia-inducing effects, which are considered a marker for undesirable cholinergic side effects. nih.gov Two compounds in particular, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, were found to stimulate phosphoinositide hydrolysis in rat hippocampal slices, confirming their partial agonist activity at M1 muscarinic receptors. nih.gov
Subsequent optical resolution of these two compounds revealed that while the eudismic ratios for binding affinity were low, the M1 agonist activity was primarily associated with the (-)-isomers. The absolute configuration of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to be S, which is the same as that of muscarone. nih.gov Based on its in vivo selectivity, this compound was chosen for further clinical investigation. nih.gov
In Vivo Activity of M1 Muscarinic Agonist Oxa-Azaspiro[4.5]decane Derivatives
| Compound | Antiamnesic Activity (Scopolamine-induced impairment reversal in rats) | Hypothermia Induction in rats | M1 Receptor Agonistic Activity |
|---|---|---|---|
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | Potent | Observed | Non-selective |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Potent | Reduced | M1 selective partial agonist |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Potent | Reduced | M1 selective partial agonist |
| (-)-2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | More potent than (+) isomer | - | Preferential M1 agonist activity |
The 1-oxa-8-azaspiro[4.5]decane scaffold has been identified as a promising core structure for the development of novel inhibitors of Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is a key enzyme responsible for the breakdown of endocannabinoids like anandamide, which are known to have pain-relieving properties. nih.govnih.gov Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic effects. nih.govmdpi.com
Researchers have identified lead compounds based on the 1-oxa-8-azaspiro[4.5]decane core that exhibit potent FAAH inhibition, with k(inact)/K(i) values exceeding 1500 M⁻¹s⁻¹. nih.gov These spirocyclic compounds have demonstrated superior potency for FAAH compared to other tested spirocyclic cores. nih.govsgst.cn The identified lead compounds possess suitable potency and selectivity for FAAH, making them excellent candidates for further medicinal chemistry optimization to enhance their therapeutic potential for pain management. nih.govnih.gov The analgesic effects of FAAH inhibitors are often evaluated in preclinical models of inflammatory and neuropathic pain, where they have been shown to reduce mechanical allodynia and thermal hyperalgesia. nih.gov
FAAH Inhibitory Potency of Oxa-Azaspiro[4.5]decane Scaffolds
| Scaffold | FAAH k(inact)/K(i) Potency | Therapeutic Potential |
|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane | >1500 M⁻¹s⁻¹ | Lead for analgesic drug development |
Derivatives of the oxa-azaspiro[4.5]decane scaffold have been investigated as inhibitors of monoacylglycerol lipase (B570770) (MGLL), a key enzyme in the regulation of the endocannabinoid signaling pathway. acs.org MGLL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), and its inhibition can lead to elevated 2-AG levels in the brain, which has therapeutic potential for various neurological disorders. acs.orgnih.gov
In a study aimed at optimizing hexafluoroisopropyl carbamate-based irreversible inhibitors of MGLL, a spirocyclic analogue, 2-methyl-8-oxa-2-azaspiro[4.5]decane, was incorporated into the inhibitor structure. acs.org This resulted in a highly potent compound. The in vitro potency for human MGLL and in vivo target engagement in the brain were key parameters for prioritizing compounds. acs.org
While some analogues showed favorable in vitro MGLL potency, they exhibited submaximal in vivo MGLL engagement in the brain of rodent models and were therefore not prioritized for further development. acs.org However, the research culminated in the identification of ABX-1431, a highly potent, selective, and orally available CNS-penetrant MGLL inhibitor. acs.org In vivo studies in rodents demonstrated that this compound effectively inhibits MGLL activity in the brain, leading to increased 2-AG concentrations and a suppression of pain behavior in the rat formalin pain model. acs.org
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a sensor for cold temperatures and is implicated in pain perception, particularly in conditions of cold allodynia and neuropathic pain. nih.govnih.govnih.gov Consequently, TRPM8 antagonists are being explored as potential analgesics. researchgate.netnih.gov
While direct research on 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane as a TRPM8 antagonist is not specified in the provided results, a related spirocyclic derivative, a biphenylamide N-spiro[4.5]decan-8-yl, has shown nanomolar potency on human TRPM8. mdpi.com In a murine model of oxaliplatin-induced peripheral neuropathy, a condition characterized by heightened sensitivity to cold, this compound demonstrated significant antinociceptive activity. mdpi.com Intraplantar administration of this spiro[4.5]decane derivative attenuated cold allodynia in mice. mdpi.com This highlights the potential of the spiro[4.5]decane scaffold in the development of effective TRPM8 antagonists for the modulation of nociception in murine models of pain. nih.govmdpi.commdpi.com
Activity of a Spiro[4.5]decane Derivative as a TRPM8 Antagonist
| Compound | Potency (human TRPM8) | In Vivo Model | Observed Effect |
|---|---|---|---|
| Biphenylamide N-spiro[4.5]decan-8-yl derivative | Nanomolar | Oxaliplatin-induced peripheral neuropathy in mice | Attenuation of cold allodynia |
Diverse Pharmacological Research Applications
Myelostimulating Activity in Bone Marrow Hematopoiesis Models
Preclinical studies have explored the potential of azaspiro[4.5]decane derivatives to stimulate the production of blood cells, a process known as hematopoiesis. Specifically, certain 1,3,8-triazaspiro[4.5]decane-2,4-diones have demonstrated significant myelostimulating activity in models of artificially induced myelodepression. researchgate.netsemanticscholar.org These compounds were found to significantly accelerate the regeneration of lymphocytes and granulocytes in bone marrow. researchgate.netsemanticscholar.org This activity is crucial for recovering from conditions like leukopenia, which can be a side effect of chemotherapy. researchgate.net While these active compounds are structurally different from oxa-azaspiro derivatives, the findings highlight the potential of the broader azaspiro[4.5]decane class of molecules to influence hematopoietic processes. researchgate.netresearchgate.net
Anticonvulsant Properties of Related Azaspiro[4.5]decane Derivatives
A significant body of research has been dedicated to the anticonvulsant properties of azaspiro[4.5]decane derivatives, particularly N-substituted 2-azaspiro[4.5]decane-1,3-diones. These compounds have been evaluated in standard preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netnih.govnih.govresearchgate.net
The research indicates that the anticonvulsant activity is highly dependent on the nature of the substituent on the imide nitrogen atom and the substitution pattern on any attached aromatic rings. researchgate.netresearchgate.net For instance, N-benzyl derivatives with fluoro and trifluoromethyl substituents showed notable activity. researchgate.net Similarly, certain N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione were also found to be potent inhibitors of seizures in these models. nih.govresearchgate.net Some of the more active compounds from these studies are detailed in the table below.
Table 2: Anticonvulsant Activity of Selected 2-Azaspiro[4.5]decane-1,3-dione Derivatives
| Compound | Test Model | Activity | Reference |
|---|---|---|---|
| N-(2-methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dione | scPTZ | Active at 100 mg/kg | researchgate.net |
| N-(4-chlorophenyl-amino)-2-azaspiro[4.5]decane-1,3-dione | MES | Active at 100 mg/kg | researchgate.net |
| N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione | MES | Active | nih.gov |
| N-[(4-bromophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione | MES | Active | nih.gov |
These findings underscore the potential of the azaspiro[4.5]decane skeleton as a scaffold for the development of new anticonvulsant drugs. mdpi.com
Cholinergic System Interactions, including Acetylcholine (B1216132) Antagonism
Derivatives of oxa-azaspiro[4.5]decane have been synthesized and evaluated for their interaction with the cholinergic system, specifically as muscarinic receptor agonists. nih.gov One study focused on 1-oxa-8-azaspiro[4.5]decanes as potential M1 muscarinic agonists for cognitive disorders. nih.gov Certain analogues, such as the 2-ethyl and 3-methylene derivatives, displayed a preferential affinity for M1 over M2 receptors and demonstrated potent antiamnesic activity in animal models. nih.gov
Conversely, other related spirocyclic systems have been investigated as muscarinic acetylcholine receptor antagonists. For example, substituted 7-azaspiro[3.5]nonane compounds have been developed as antagonists of the M4 receptor. google.com The prototype muscarinic antagonist, atropine, acts non-selectively as a competitive antagonist at all subtypes of muscarinic receptors. mdpi.com The ability of the spirocyclic core to be modified to produce both agonists and antagonists highlights its versatility in targeting the cholinergic system. nih.govnih.gov
General Antimicrobial and Antiviral Potential
The broad utility of the spirocyclic scaffold extends to antimicrobial and antiviral research. A series of 1-thia-4-azaspiro[4.5]decan-3-ones, which are structurally related to the oxa-azaspiro[4.5]decane core, were synthesized and evaluated for their antiviral activity. nih.govnih.gov Several of these compounds were found to inhibit the replication of human coronavirus 229E. nih.govnih.gov The most active compound, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, exhibited an EC50 value of 5.5 µM. nih.govnih.gov This research points to the 1-thia-4-azaspiro[4.5]decan-3-one scaffold as a valuable structure for developing antiviral agents. researchgate.net While direct antimicrobial or antiviral data for this compound is not specified, the activity of these related sulfur-containing analogues suggests a potential avenue for investigation. Other heterocyclic systems, such as those containing a 1,3,4-oxadiazole (B1194373) ring, have also shown broad antimicrobial activity. mdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 17β-Hydroxysteroid Dehydrogenase Type 1 |
| Estrone |
| Estradiol |
| Fibroblast Growth Factor Receptor 4 |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione |
| N-(2-methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dione |
| N-(4-chlorophenyl-amino)-2-azaspiro[4.5]decane-1,3-dione |
| N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione |
| N-[(4-bromophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione |
| N-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione |
| 1-oxa-8-azaspiro[4.5]decane |
| 7-azaspiro[3.5]nonane |
| Atropine |
| 1-thia-4-azaspiro[4.5]decan-3-one |
| N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide |
Advanced Analytical Characterization in Academic Research of 3,3 Dimethyl 2 Oxa 8 Azaspiro 4.5 Decane and Analogs
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce the connectivity of atoms and identify key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Diastereomeric Ratios
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
In the analysis of 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane, ¹H NMR is used to identify all non-exchangeable protons, with their chemical shifts (δ), multiplicity (splitting patterns), and coupling constants (J) revealing their chemical environment and neighboring protons. For instance, the gem-dimethyl groups on the tetrahydrofuran (B95107) ring would appear as distinct singlets. The protons on the piperidine (B6355638) and tetrahydrofuran rings would exhibit more complex splitting patterns, which can be deciphered to confirm the spirocyclic structure.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the quaternary spirocenter. bioorganica.org.ua Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish definitive correlations between protons and carbons, confirming the precise atomic connectivity. bioorganica.org.ua
Furthermore, when synthesizing analogs that may result in diastereomers, ¹H NMR is a powerful tool for determining diastereomeric ratios (d.r.). nih.gov The integration of signals unique to each diastereomer allows for accurate quantification of the mixture's composition. nih.gov
Table 1: Representative NMR Data for this compound
| Technique | Assignment | Expected Chemical Shift (δ) / ppm | Key Features |
|---|---|---|---|
| ¹H NMR | C(3)-(CH₃)₂ | ~1.2 | Two singlets for the gem-dimethyl groups |
| Piperidine-CH₂ | ~2.5 - 3.0 | Multiplets | |
| Tetrahydrofuran-CH₂ | ~3.5 - 4.0 | Multiplets | |
| N-H | Variable, broad singlet | Exchangeable proton | |
| ¹³C NMR | C(3)-(CH₃)₂ | ~25 - 30 | Quaternary carbon signal |
| Piperidine-CH₂ | ~40 - 50 | Multiple signals | |
| Tetrahydrofuran-CH₂ | ~60 - 70 | Multiple signals | |
| Spirocenter C | ~75 - 85 | Quaternary carbon signal |
Mass Spectrometry (LC-MS) for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is a critical tool for determining the molecular weight of a compound and assessing its purity. rsc.orgiyte.edu.tr When coupled with liquid chromatography (LC-MS), it allows for the separation of the target compound from impurities before mass analysis.
For this compound, soft ionization techniques like Electrospray Ionization (ESI) are typically used. ucsf.edu This method generates charged molecular ions, most commonly the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for the precise determination of the molecular weight. masterorganicchemistry.com High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition by measuring the mass with very high accuracy, further confirming the molecular formula. Purity is assessed by observing the primary ion and identifying any other peaks corresponding to byproducts or starting materials.
Table 2: Predicted Mass Spectrometry Data for this compound (C₁₀H₁₉NO)
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 170.1539 |
| [M+Na]⁺ | 192.1359 |
| [M+K]⁺ | 208.1098 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org The technique measures the absorption of infrared radiation by molecular vibrations. libretexts.org
The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The presence of C-H bonds in the alkane portions of the rings would be indicated by strong stretches just below 3000 cm⁻¹. researchgate.net A crucial band would be the C-O-C (ether) stretch, typically found in the 1050-1150 cm⁻¹ region. Additionally, the N-H stretch of the secondary amine in the piperidine ring would appear as a moderate peak in the 3300-3500 cm⁻¹ range, while the C-N stretch would be visible in the 1020-1250 cm⁻¹ region. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amine) | Stretch | 3300 - 3500 | Medium |
| C-H (Alkane) | Stretch | 2850 - 2960 | Strong |
| C-O (Ether) | Stretch | 1050 - 1150 | Strong |
| C-N (Amine) | Stretch | 1020 - 1250 | Medium |
Chromatographic Methods for Purity and Isomer Analysis
Chromatographic techniques are essential for separating components of a mixture, making them vital for assessing the purity of synthesized compounds and analyzing isomers.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the gold standards for determining the purity of non-volatile organic compounds. nih.gov These methods separate compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. researchgate.net
For a compound like this compound, a reversed-phase HPLC or UPLC method would be developed. rsc.org The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total peak area in the chromatogram. exlibrisgroup.com These techniques are highly sensitive and can detect impurities at very low levels. Furthermore, specialized chiral stationary phases can be used to separate and quantify enantiomers if the synthesis results in a racemic mixture.
Table 4: Typical HPLC/UPLC Method Parameters for Purity Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detection | UV (if chromophore present) or Mass Spectrometry (LC-MS) |
| Column Temperature | 25 - 40 °C |
X-ray Crystallography for Absolute Configuration Determination and Conformational Insights
While spectroscopic and chromatographic methods provide crucial information, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of a molecule's three-dimensional structure. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise 3D model of the electron density.
For a chiral molecule like an analog of this compound, X-ray crystallography can determine the absolute configuration of all stereocenters. It provides highly accurate measurements of bond lengths, bond angles, and torsional angles. This data is invaluable for understanding the molecule's preferred conformation in the solid state, including the chair/boat conformations of the piperidine ring and the envelope/twist conformations of the tetrahydrofuran ring. researchgate.net These conformational insights are critical for structure-activity relationship (SAR) studies and computational modeling.
Table 5: Data Obtained from X-ray Crystallographic Analysis
| Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | Symmetry and packing of molecules in the crystal lattice |
| Unit Cell Dimensions | Size and shape of the basic repeating unit of the crystal |
| Atomic Coordinates | Precise 3D position of every non-hydrogen atom |
| Bond Lengths & Angles | Geometric details of the molecular structure |
| Absolute Configuration | Unambiguous assignment of stereochemistry (e.g., R/S) |
Q & A
Q. What are the key synthetic routes for 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves cyclization reactions between ketones and amines under controlled conditions. For example:
- Step 1 : React 2-oxa-spiro[3.4]octan-1,3-dione with substituted amines (e.g., benzothiazol-2-yl derivatives) under reflux in anhydrous solvents like THF or DCM .
- Step 2 : Optimize reaction time (8–24 hours) and temperature (70–100°C) to maximize yield. Catalytic acids (e.g., p-TsOH) may enhance cyclization efficiency .
- Step 3 : Monitor progress via TLC or HPLC, quenching the reaction with aqueous NaHCO₃ to isolate the product .
Key Analytical Data for Validation (from analogous spiro compounds):
| Parameter | Values (Example) | Source |
|---|---|---|
| Yield | 64–80% | |
| IR Peaks | 2.97–3.0 µm (N-H), 9.5–9.58 µm (C-O) | |
| Mass Spec (m/z) | Base peak at 126; M⁺ at 183 |
Q. How is this compound characterized post-synthesis?
Methodological Answer: A multi-technique approach is essential:
- IR Spectroscopy : Identify functional groups (e.g., C-O at ~9.5 µm, N-H stretches at 3.0 µm) .
- NMR : Use ¹H/¹³C NMR to confirm spirocyclic structure. For example, sp³ carbons in the oxa-aza ring appear at δ 60–80 ppm .
- Mass Spectrometry : Detect molecular ion peaks (e.g., M⁺ at m/z 183) and fragmentation patterns to validate purity .
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C: 72.08%, H: 11.55%, N: 7.64%) .
Q. What purification methods are effective for spirocyclic compounds like this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc 8:2 → 6:4) to separate isomers .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for crystal formation .
- Distillation : For volatile derivatives, employ fractional distillation under reduced pressure (e.g., 108–123°C at 20–23 mm Hg) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for spirocyclic derivatives?
Methodological Answer:
- Variable Substituents : Synthesize analogs with modifications at the 3,3-dimethyl or azaspiro positions (e.g., halogenation, aryl substitution) .
- Biological Assays : Test inhibitory activity against target enzymes (e.g., Pfmrk kinase) using fluorescence polarization or radiolabeled substrates .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features (logP, steric bulk) with bioactivity .
Q. How can contradictions in spectral data between synthesized batches be resolved?
Methodological Answer:
- Replicate Experiments : Repeat synthesis under identical conditions to rule out procedural errors .
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and confirm stereochemistry .
- Cross-Lab Validation : Share samples with collaborators for independent analysis via X-ray crystallography (e.g., resolving spirocyclic conformation as in ).
Q. What computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in ring-opening reactions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DCM vs. THF) using COMSOL Multiphysics .
- Machine Learning : Train models on existing spirocompound datasets to forecast yields or side products .
Q. How should factorial design be applied to optimize synthetic protocols?
Methodological Answer:
- Factors and Levels : Test variables like temperature (60°C, 80°C, 100°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (THF, DMF) .
- Response Surface Methodology (RSM) : Use a central composite design to identify optimal conditions for maximum yield .
- Validation : Confirm predictions with 3–5 confirmation runs and compare observed vs. expected results .
Q. What strategies mitigate challenges in scaling up laboratory synthesis?
Methodological Answer:
- Process Intensification : Replace batch reactors with flow chemistry systems to improve heat/mass transfer .
- In-line Analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate formation .
- Green Chemistry : Substitute hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to enhance safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
